2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone
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Overview
Description
2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone is a complex organic compound belonging to the triazolo[4,3-b]pyridazine class
Mechanism of Action
Target of Action
The compound 2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone is a member of the triazolopyridazine family . The primary targets of this compound are likely to be Cyclin-Dependent Kinase 2 (CDK2) and c-Met kinase . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment . c-Met kinase is a receptor tyrosine kinase that plays a vital role in cellular growth, survival, and migration .
Mode of Action
The compound interacts with its targets by inhibiting their activity .
Biochemical Pathways
The inhibition of CDK2 and c-Met kinase can affect multiple biochemical pathways. For instance, inhibiting CDK2 can halt the progression of the cell cycle, preventing the proliferation of cancer cells . On the other hand, c-Met kinase is involved in several signaling pathways that regulate cell growth and survival. Its inhibition can lead to the suppression of these pathways, resulting in the inhibition of tumor growth .
Result of Action
The compound exhibits potent antiproliferative activities against various cancer cells . By inhibiting CDK2 and c-Met kinase, it can suppress the growth and proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core. This can be achieved through the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a suitable catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound involves optimizing the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the thioether group to a sulfoxide or sulfone.
Reduction: : Reducing the nitro group to an amine.
Substitution: : Replacing the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA.
Reduction: : Employing reducing agents such as iron powder and hydrochloric acid.
Substitution: : Utilizing nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Production of amines.
Substitution: : Generation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology
In biological research, 2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities.
Medicine
The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Triazolo[4,3-b]pyridazine derivatives: : These compounds share a similar core structure but differ in their substituents and functional groups.
Phenylethanone derivatives: : These compounds have a similar phenyl and ketone moiety but differ in their heterocyclic components.
Uniqueness
2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone stands out due to its specific combination of the triazolo[4,3-b]pyridazine core and the ethoxyphenyl group, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-2-27-17-10-8-16(9-11-17)21-23-22-19-12-13-20(24-25(19)21)28-14-18(26)15-6-4-3-5-7-15/h3-13H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMICOYIMHUTNKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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